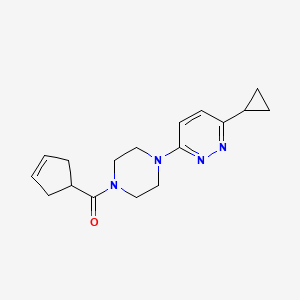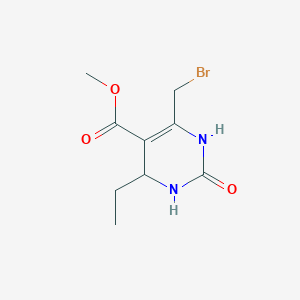
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4-dimethoxybenzamide" is a derivative of a class of compounds that have been studied for their affinity and selectivity towards dopamine D4 receptors. These compounds typically feature a piperazine ring substituted with an aryl group and an alkyl chain terminated with a benzamide moiety. The specific compound is not directly mentioned in the provided papers, but its structural relatives have been synthesized and evaluated for their potential as ligands for dopamine receptors, which are implicated in various neurological and psychiatric disorders .
Synthesis Analysis
The synthesis of related compounds involves the creation of 1-aryl-4-alkylpiperazines with a terminal benzamide fragment. For instance, the synthesis of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a close analogue, has been reported to show high affinity for the dopamine D4 receptor . Another related synthesis involves a four-component cyclocondensation using diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate, which could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a piperazine ring, which is essential for the activity at the dopamine receptors. The substitution pattern on the piperazine ring and the nature of the benzamide moiety are critical for the affinity and selectivity of these ligands. Structural modifications, such as changes to the amide bond or the alkyl chain length, have been shown to affect the binding affinity to the D4 receptor .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typically amenable to modifications that allow for the introduction of various functional groups, which can alter the pharmacological profile. For example, the introduction of a cyano group on the aryl piperazine has been explored to enable radiolabeling with carbon-11 for positron emission tomography (PET) imaging . Such modifications could be explored for the compound to tailor its properties for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as lipophilicity, are optimized to ensure adequate brain penetration and low nonspecific binding, which are crucial for their function as central nervous system agents. Compounds with a log P value in the range of 2.37-2.55 have been found to possess desirable characteristics for brain uptake . The methoxy groups present in the benzamide moiety are also important for the pharmacological activity, as seen in the related compounds.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolite Identification
Research on related compounds has detailed the identification of metabolites and the investigation of renal and hepatic excretion pathways. For instance, studies on YM758, a novel inhibitor of the If current channel expressed in the sinus node of the heart, have led to the identification of major metabolites in human urine and plasma. This research provides valuable insights into the drug's pharmacokinetics, including the renal and hepatic uptake transporters involved in its metabolism and excretion (Umehara et al., 2009).
PET Imaging Agents
Further studies have explored the development of radiolabeled antagonists for PET imaging. For example, [(18)F]p-MPPF has been identified as a new 5-HT(1A) antagonist suitable for studying serotonergic neurotransmission with PET. This research is crucial for advancing our understanding of the brain's serotonin system and its role in various neurological disorders (Plenevaux et al., 2000).
Development of Novel Ligands
Another avenue of research has been the structure-affinity relationship study of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands. Such studies are fundamental for the development of new therapeutic agents targeting dopamine receptors, with potential applications in treating neuropsychiatric disorders (Leopoldo et al., 2002).
Synthesis and Characterization
Research has also focused on the synthesis and characterization of related compounds, leading to the development of practical and scalable synthetic routes. For example, the synthesis of YM758 monophosphate, a potent If current channel inhibitor, illustrates the efforts to create efficient production methods for potential therapeutic agents (Yoshida et al., 2014).
Mecanismo De Acción
Target of Action
It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for this compound.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular function . The compound’s interaction with its targets could lead to alterations in cellular processes, potentially contributing to its biological effects.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also produce various molecular and cellular effects .
Propiedades
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3/c1-27-19-8-3-16(15-20(19)28-2)21(26)23-9-10-24-11-13-25(14-12-24)18-6-4-17(22)5-7-18/h3-8,15H,9-14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXCJDQVEPIEAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-3-(4-methoxybenzyl)-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2516061.png)
![(Z)-5-((2-(isopropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2516062.png)


![Ethyl 2-[[(Z)-2-cyano-3-(4-methoxycarbonylphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2516065.png)


![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2516069.png)
![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde oxime](/img/structure/B2516071.png)
![5-benzyl-N-(4-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2516072.png)
![2-({[1-(Ethoxycarbonyl)piperidin-4-yl]carbamoyl}(methyl)amino)acetic acid](/img/structure/B2516075.png)